molecular formula C16H17NO4 B14634296 Dimethyl 5-ethyl-4-phenyl-1H-pyrrole-2,3-dicarboxylate CAS No. 53252-74-7

Dimethyl 5-ethyl-4-phenyl-1H-pyrrole-2,3-dicarboxylate

Cat. No.: B14634296
CAS No.: 53252-74-7
M. Wt: 287.31 g/mol
InChI Key: JCJNHCMYSDSJMJ-UHFFFAOYSA-N
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Description

Dimethyl 5-ethyl-4-phenyl-1H-pyrrole-2,3-dicarboxylate is a complex organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring This particular compound is characterized by the presence of two ester groups, an ethyl group, and a phenyl group attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-ethyl-4-phenyl-1H-pyrrole-2,3-dicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of pyrrole derivatives through the Knorr synthesis, which involves the condensation of an α-amino ketone with a β-dicarbonyl compound. The subsequent steps include alkylation and esterification reactions to introduce the ethyl and ester groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-ethyl-4-phenyl-1H-pyrrole-2,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.

Major Products Formed

    Oxidation: Pyrrole oxides and related compounds.

    Reduction: Alcohol derivatives of the original ester groups.

    Substitution: Various substituted pyrrole derivatives depending on the reagents used.

Scientific Research Applications

Dimethyl 5-ethyl-4-phenyl-1H-pyrrole-2,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 5-ethyl-4-phenyl-1H-pyrrole-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 5-ethyl-4-phenyl-1H-pyrrole-2,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and phenyl groups on the pyrrole ring differentiates it from other pyrrole derivatives, potentially leading to unique interactions with biological targets and distinct applications in materials science .

Properties

CAS No.

53252-74-7

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

dimethyl 5-ethyl-4-phenyl-1H-pyrrole-2,3-dicarboxylate

InChI

InChI=1S/C16H17NO4/c1-4-11-12(10-8-6-5-7-9-10)13(15(18)20-2)14(17-11)16(19)21-3/h5-9,17H,4H2,1-3H3

InChI Key

JCJNHCMYSDSJMJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(N1)C(=O)OC)C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

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